molecular formula C4H11BO3 B2460211 (3-Methoxypropyl)boronic acid CAS No. 1089725-75-6

(3-Methoxypropyl)boronic acid

Cat. No.: B2460211
CAS No.: 1089725-75-6
M. Wt: 117.94 g/mol
InChI Key: AGRIEXZZFXGIDE-UHFFFAOYSA-N
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Description

(3-Methoxypropyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 3-methoxypropyl chain. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Methoxypropyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as boric acid trimethyl ester or boric acid triisopropyl ester . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxypropyl)boronic acid undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)boronic acid primarily involves its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from nucleophiles. This property is exploited in various chemical reactions, such as Suzuki-Miyaura coupling, where the boronic acid forms a complex with a palladium catalyst, facilitating the transmetalation step .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Ethylboronic acid
  • Butylboronic acid

Comparison: (3-Methoxypropyl)boronic acid is unique due to its 3-methoxypropyl chain, which imparts different steric and electronic properties compared to other boronic acids. This uniqueness makes it particularly useful in reactions where specific reactivity and selectivity are required .

Properties

CAS No.

1089725-75-6

Molecular Formula

C4H11BO3

Molecular Weight

117.94 g/mol

IUPAC Name

1-methoxypropan-2-ylboronic acid

InChI

InChI=1S/C4H11BO3/c1-4(3-8-2)5(6)7/h4,6-7H,3H2,1-2H3

InChI Key

AGRIEXZZFXGIDE-UHFFFAOYSA-N

SMILES

B(CCCOC)(O)O

Canonical SMILES

B(C(C)COC)(O)O

solubility

not available

Origin of Product

United States

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